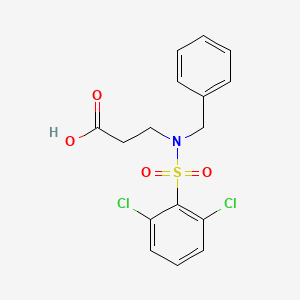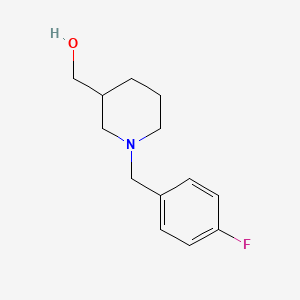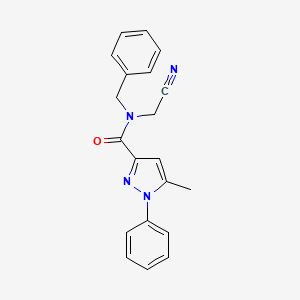
N-benzyl-N-(cyanomethyl)-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-(cyanomethyl)-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide, also known as CCG-63802, is a small molecule inhibitor that has been used in scientific research for its potential therapeutic applications. The compound has been synthesized through various methods and its mechanism of action has been studied extensively. In
Aplicaciones Científicas De Investigación
N-benzyl-N-(cyanomethyl)-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide has been used in scientific research for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, N-benzyl-N-(cyanomethyl)-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Mecanismo De Acción
N-benzyl-N-(cyanomethyl)-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide inhibits the activity of the protein kinase CK1δ, which is involved in regulating various cellular processes, including cell proliferation and differentiation. By inhibiting CK1δ activity, N-benzyl-N-(cyanomethyl)-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide can induce cell cycle arrest and apoptosis in cancer cells, as well as promote the clearance of toxic proteins in neurodegenerative disorders.
Biochemical and Physiological Effects:
N-benzyl-N-(cyanomethyl)-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-benzyl-N-(cyanomethyl)-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neurodegenerative disorders, N-benzyl-N-(cyanomethyl)-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide promotes the clearance of toxic proteins, leading to the potential prevention or reversal of disease progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-N-(cyanomethyl)-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments, including its high potency and specificity for CK1δ inhibition, as well as its ability to induce cell cycle arrest and apoptosis in cancer cells. However, one limitation of N-benzyl-N-(cyanomethyl)-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-benzyl-N-(cyanomethyl)-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide. One area of interest is the development of more potent and selective CK1δ inhibitors, which could have greater therapeutic potential. Additionally, further studies are needed to investigate the potential use of N-benzyl-N-(cyanomethyl)-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide in combination with other cancer therapies or neurodegenerative disease treatments. Finally, more research is needed to understand the potential side effects and toxicity of N-benzyl-N-(cyanomethyl)-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide in vivo, which could impact its clinical use.
Métodos De Síntesis
N-benzyl-N-(cyanomethyl)-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide has been synthesized through various methods, including the reaction of 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid with benzyl bromide, followed by reaction with cyanomethyl magnesium bromide. The resulting compound is then subjected to a series of purification steps to obtain the final product. Other methods of synthesis include the reaction of 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid with benzyl chloride, followed by reaction with sodium cyanide and formaldehyde.
Propiedades
IUPAC Name |
N-benzyl-N-(cyanomethyl)-5-methyl-1-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-16-14-19(22-24(16)18-10-6-3-7-11-18)20(25)23(13-12-21)15-17-8-4-2-5-9-17/h2-11,14H,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIENWJVBZOZZJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2)C(=O)N(CC#N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(cyanomethyl)-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-fluoro-4-methylbenzamide](/img/structure/B2924602.png)
![2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2924605.png)
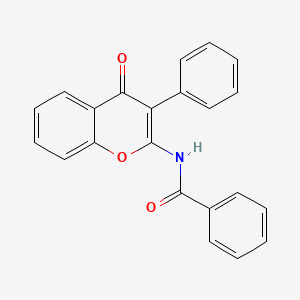
![1-[2-(Difluoromethoxy)phenyl]ethanol](/img/structure/B2924607.png)
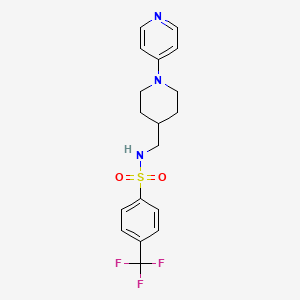
![N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N'-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B2924610.png)
![3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2924611.png)
![2-[(Diethylamino)methyl]aniline](/img/structure/B2924613.png)
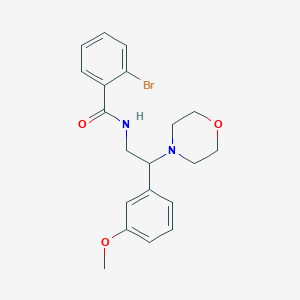

![2-(1-Ethoxyethyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1,3-thiazole-4-carboxamide](/img/structure/B2924617.png)
